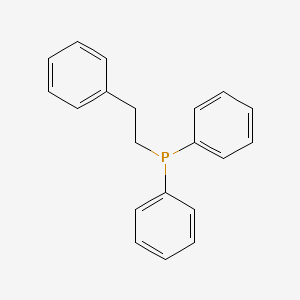
Phenethyldiphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyldiphenylphosphine is a useful research compound. Its molecular formula is C20H19P and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
1.1 Organocatalysis
Phenethyldiphenylphosphine serves as a catalyst in several organocatalytic reactions. Its nucleophilic properties allow it to facilitate reactions such as the Michael addition and hydrophosphination. For instance, studies have shown that phosphines can enhance the yields of Michael additions significantly when used in conjunction with other catalysts, improving both yield and enantiomeric excess .
1.2 Phospha-Michael Addition Reactions
Recent research has demonstrated the utility of PEPh2 in phospha-Michael addition reactions. In these reactions, PEPh2 can react with β-nitrostyrenes to form organophosphorus compounds, which are valuable intermediates in organic synthesis. The use of lipase as a biocatalyst in these reactions has shown promising results, achieving yields up to 94% under mild conditions .
Organic Synthesis
2.1 Synthesis of Organophosphorus Compounds
PEPh2 is instrumental in synthesizing various organophosphorus compounds, which are crucial for developing agrochemicals and pharmaceuticals. Its ability to form stable C-P bonds allows for the creation of diverse phosphorus-containing molecules that exhibit biological activity .
2.2 Asymmetric Synthesis
The chiral nature of PEPh2 makes it suitable for asymmetric synthesis applications. It has been employed as a ligand in metal-catalyzed reactions, enabling the formation of chiral products with high enantioselectivity. For example, studies have highlighted its role in the asymmetric hydrogenation of ketones and imines, where it enhances the selectivity and efficiency of the catalytic process .
Medicinal Chemistry
3.1 Anticancer Research
PEPh2 has been investigated for its potential anticancer properties. Research indicates that phosphine derivatives can interact with biological targets, potentially leading to the development of novel therapeutic agents. For instance, compounds derived from PEPh2 have shown promise in targeting specific cancer cell lines, warranting further exploration into their mechanisms of action .
3.2 Drug Delivery Systems
The incorporation of PEPh2 into drug delivery systems is another area of research interest. Its ability to form stable complexes with metal ions can be exploited to enhance the solubility and bioavailability of certain drugs, improving their therapeutic efficacy .
Case Studies and Data Tables
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Organocatalysis | Michael addition using PEPh2 as a catalyst | Yield improvement up to 260% |
| Phospha-Michael Addition | Reaction with β-nitrostyrenes using lipase as a biocatalyst | Yields up to 94% |
| Asymmetric Synthesis | Use as a ligand in metal-catalyzed asymmetric hydrogenation | High enantioselectivity |
| Anticancer Activity | Investigated for targeting cancer cell lines | Promising cytotoxic effects |
特性
CAS番号 |
5952-49-8 |
|---|---|
分子式 |
C20H19P |
分子量 |
290.3 g/mol |
IUPAC名 |
diphenyl(2-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChIキー |
NNLYMENHIVUOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















